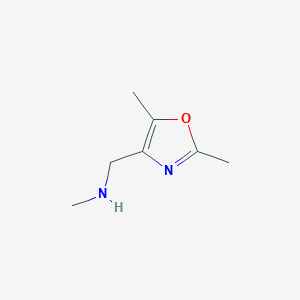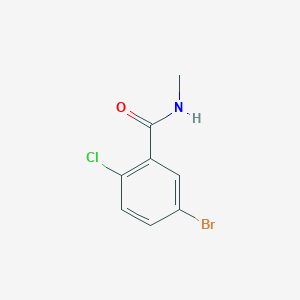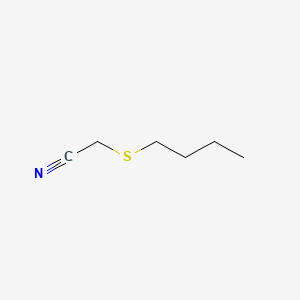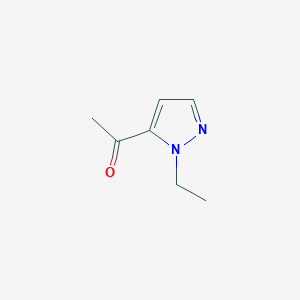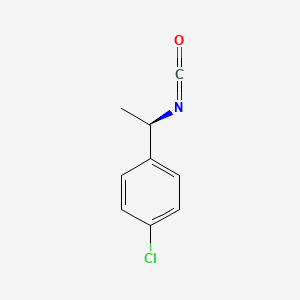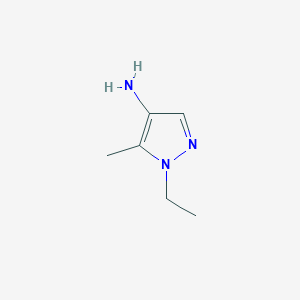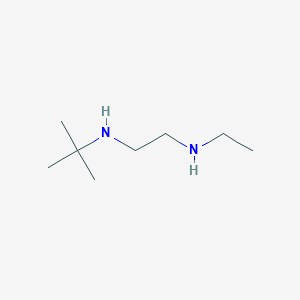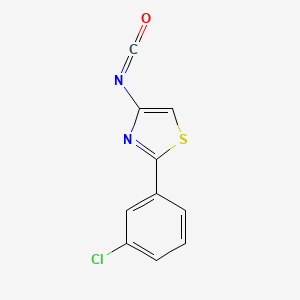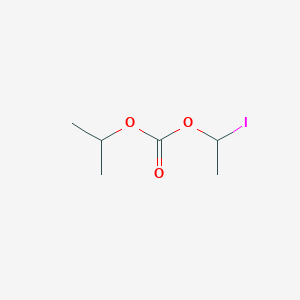
1-Iodoethyl isopropyl carbonate
Vue d'ensemble
Description
1-Iodoethyl isopropyl carbonate is a chemical compound with the molecular formula C6H11IO3 and a molecular weight of 258.05 . It is used for research and development purposes and is not intended for medicinal or household use .
Molecular Structure Analysis
The molecular structure of 1-Iodoethyl isopropyl carbonate consists of 6 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure visualization is not provided in the available resources.Chemical Reactions Analysis
1-Iodoethyl isopropyl carbonate is used as an intermediate in the synthesis of Cefotaxime Proxetil . The specific chemical reactions involving 1-Iodoethyl isopropyl carbonate are not detailed in the available resources.Physical And Chemical Properties Analysis
The boiling point of 1-Iodoethyl isopropyl carbonate is predicted to be 204.8±23.0 °C and its density is predicted to be 1.643±0.06 g/cm3 .Applications De Recherche Scientifique
Polycondensation and Polymer Synthesis
1-Iodoethyl isopropyl carbonate demonstrates significant utility in polymer science, especially in polycondensation reactions. For example, isopropyl and tert-butyl propargyl carbonates have been used for Pd(0)-catalyzed polycondensation with bisphenols, resulting in high-molecular-weight polyethers. These carbonates, including the isopropyl variant, show an increasing trend in the molecular weight of the polyethers produced, underscoring their effectiveness in polymer synthesis (Nishino, Nishioka, & Koizumi, 2012).
Stability in Cephem Prodrug Esters
In pharmaceutical chemistry, the stability of cephem esters is a critical consideration. 1-Iodoethyl isopropyl carbonate has been used in the esterification of Δ3-cephem-4-carboxylic acid sodium salt, leading to the production of Δ2 and Δ3 cephem esters. This application is particularly relevant in the synthesis of oral cephalosporin, where the stability of the resulting cephem ester is of paramount importance (Negi et al., 1995).
Catalysis in Organic Synthesis
1-Iodoethyl isopropyl carbonate is also significant in catalysis. For instance, it serves as an acyl cation equivalent and a hydride source in palladium/norbornene-catalyzed ortho-arene acylation of aryl iodides. This demonstrates its role in facilitating complex organic transformations, which is crucial in synthetic organic chemistry (Dong, Wang, Ren, & Dong, 2015).
Development of Gel Polymer Electrolytes
In the field of energy materials, 1-Iodoethyl isopropyl carbonate finds application in the development of gel polymer electrolytes (GPEs). These electrolytes, incorporating polymers such as polypropylene carbonate, are essential in devices like dye-sensitized solar cells (DSSC). The modification of these polymers can lead to enhanced ionic conductivity and overall efficiency of the solar cells (Farhana et al., 2017).
Non-Isocyanate Polyurethane Synthesis
Another significant application of 1-Iodoethyl isopropyl carbonate is in the synthesis of non-isocyanate polyurethanes (NIPU). NIPU, derived from cyclic carbonate-amine chemistry, is an environmentally friendly alternative to traditional polyurethanes. It avoids the use of toxic isocyanates and phosgene in its production, making it a more sustainable choice for various applications, including coatings and composites (Kathalewar et al., 2013).
Safety And Hazards
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always consult a doctor in these situations .
Propriétés
IUPAC Name |
1-iodoethyl propan-2-yl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVBIIRIWFZJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451812 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodoethyl isopropyl carbonate | |
CAS RN |
84089-73-6 | |
| Record name | 1-IODOETHYL ISOPROPYL CARBONATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

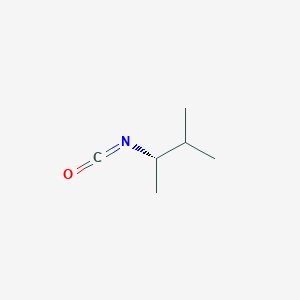
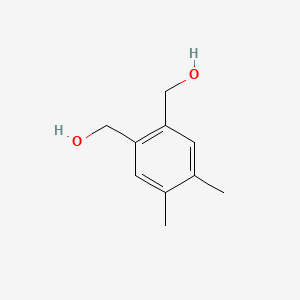
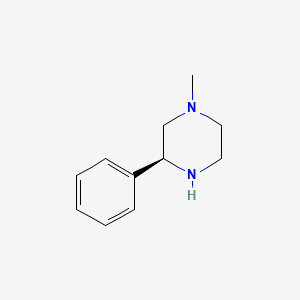
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)
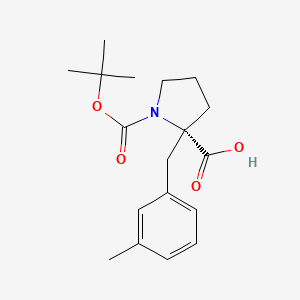
![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)
